1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one
Overview
Description
1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one is an organic compound with the molecular formula C11H18OSi It is known for its unique structure, which includes a cyclopentyl group, a trimethylsilyl group, and a prop-2-yn-1-one moiety
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentyl acetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the acetylene and facilitate the nucleophilic attack on the trimethylsilyl chloride.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a precursor for various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
1-Cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol and 1-cyclopentyl-3-(trimethylsilyl)prop-2-yn-1-ol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the cyclopentyl group and the trimethylsilyl group in this compound imparts unique chemical properties, making it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
1-cyclopentyl-3-trimethylsilylprop-2-yn-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-13(2,3)9-8-11(12)10-6-4-5-7-10/h10H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYGKMOBSVPBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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